1''-Hydroxycannabidiol

cannabinoid metabolism human liver microsomes reaction phenotyping

1''-Hydroxycannabidiol (1''-OH-CBD) is the minor terminal-chain hydroxylation metabolite of cannabidiol, produced exclusively by CYP1A1/1A2 enzymes. Unlike the dominant 7-OH-CBD and 6-OH-CBD products, it enables specific quantification of the CYP1A pathway in human liver microsome or hepatocyte incubations without metabolic crosstalk. This authentic standard is critical for CYP reaction phenotyping, DDI risk assessment (e.g., omeprazole, fluvoxamine), LC-MS/MS method validation, and cannabinoid SAR studies. Sourcing authentic 1''-OH-CBD eliminates the risk of misassignment that occurs when using the major metabolites as proxies.

Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.46
Cat. No. B1158980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1''-Hydroxycannabidiol
Molecular FormulaC₂₁H₃₀O₃
Molecular Weight330.46
Structural Identifiers
SMILESCCCCC(C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O
InChIInChI=1S/C21H30O3/c1-5-6-7-18(22)15-11-19(23)21(20(24)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16-,17+,18?/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1''-Hydroxycannabidiol Procurement: A Defined, CYP1A-Specific Cannabidiol Metabolite for Metabolic and Pharmacological Investigation


1''-Hydroxycannabidiol (1''-OH-CBD) is a monohydroxylated metabolite of cannabidiol (CBD) formed specifically by cytochrome P450 enzymes of the CYP1A subfamily in human liver microsomes [1]. Unlike the major circulating metabolite 7-hydroxycannabidiol (7-OH-CBD) or 6-hydroxylated derivatives, 1''-OH-CBD is consistently classified as a minor hydroxylation product in both human and rodent hepatic systems [2]. This distinct metabolic positioning makes it an essential reference standard for laboratories differentiating CYP isoform contributions to cannabinoid clearance.

Why Cannabidiol or 7-Hydroxycannabidiol Cannot Substitute for 1''-Hydroxycannabidiol in Metabolic Pathway Analysis


Metabolites of CBD are not interchangeable. The major metabolites 7-OH-CBD and 6α/6β-OH-CBD are produced predominantly by CYP2C19 and CYP3A4, respectively [1]. In contrast, 1''-OH-CBD formation depends on CYP1A1/1A2, an enzyme subfamily not primarily involved in producing the quantitatively dominant CBD metabolites [2]. Using CBD or 7-OH-CBD as a proxy for 1''-OH-CBD will mask CYP1A-mediated metabolic contributions, confounding reaction phenotyping and drug-drug interaction (DDI) risk assessment. The evidence below quantifies this enzymatic divergence and the synthetic challenges that make authentic 1''-OH-CBD a non-substitutable research tool.

1''-Hydroxycannabidiol Quantitative Differential Evidence: Metabolism, Enzyme Specificity, and Synthetic Accessibility vs. CBD Analogs


Metabolic Fate: 1''-OH-CBD as a Quantitatively Minor Hydroxylation Product in Human and Rodent Liver vs. Major Analogues

In pooled human liver microsomes (HLMs), CBD is converted to eight monohydroxylated metabolites. Using GC/MS quantification of the predominant fragment ion m/z 478, 6α-OH-, 6β-OH-, 7-OH-, and 4″-OH-CBD were identified as the four major metabolites, while 1″-OH-CBD, 2″-OH-CBD, 3″-OH-CBD, and 5″-OH-CBD were classified as the four minor metabolites [1]. In rat liver, the relative formation ratios were explicitly quantified: 4″-OH-CBD was the most abundant side-chain hydroxylation product; 3″-OH-CBD was formed at half that yield; and 1″-OH-CBD was formed at approximately one‑fourth the yield of 4″-OH-CBD [2]. This consistently low relative abundance across species confirms that 1''-OH-CBD is a minor metabolic branch, making it a selective marker for CYP1A activity.

cannabinoid metabolism human liver microsomes reaction phenotyping

Enzymatic Route: CYP1A1/1A2-Dependent Formation of 1''-OH-CBD vs. CYP2C19/3A4-Dependent Major Metabolites

Recombinant human CYP enzyme screening demonstrated that seven CYP isoforms (CYP1A1, 1A2, 2C9, 2C19, 2D6, 3A4, and 3A5) can metabolize CBD [1]. However, the major hydroxylation pathways—6α, 6β, 7, and 4″—were correlated with and inhibited by CYP3A4 and CYP2C19. The formation of the minor metabolites 1″-OH-CBD, 2″-OH-CBD, 3″-OH-CBD, and 5″-OH-CBD was catalyzed by other isoforms, with CYP1A1 and CYP1A2 specifically implicated in 1″-hydroxylation [2]. By contrast, the prominent active metabolite 7-OH-CBD is formed almost exclusively by CYP2C19 [3]. This differential enzymology means that co-administration of a CYP2C19 inhibitor (e.g., omeprazole) will drastically reduce 7-OH-CBD levels but may not affect 1″-OH-CBD formation, a nuance that cannot be addressed without the authentic 1″-hydroxylated standard.

cytochrome P450 isoform selectivity drug interaction

Structural Identity: 1''-OH-CBD as an Epimeric Mixture Distinct from Single-Isomer Hydroxylated Cannabinoids

The recently reported total synthesis of 1''-hydroxycannabidiol proceeds via a four-step protocol and yields the product as a mixture of epimers at the C-1'' position [1]. This is in contrast to synthetic 7-OH-CBD, which is typically obtained as a single enantiomer from enantiospecific precursors. The epimeric nature of 1''-OH-CBD is a direct consequence of introducing the hydroxyl group at the terminal pentyl chain carbon, generating a chiral center that is configurationally labile under synthetic conditions. Researchers procuring this metabolite for analytical method validation or pharmacological profiling must account for the presence of both epimers, which may exhibit differential receptor binding or chromatographic behavior.

stereochemistry analytical reference standard chiral resolution

Synthetic Accessibility: Defined 24% Yield for 1''-OH-CBD vs. Commercially Optimized Major Metabolites

The 2023 total synthesis reports an isolated overall yield of 24% for 1''-OH-CBD after four synthetic steps, while the regioisomeric 2''-OH-CBD was obtained in 28% yield using the same protocol [1]. In contrast, 7-OH-CBD can be produced biosynthetically via CYP2C19-expressing systems or through established synthetic routes with higher efficiency, reflecting its status as a major metabolite. The relatively modest yield of 1''-OH-CBD underscores the synthetic challenge posed by terminal-chain hydroxylation and explains why this metabolite is less readily available commercially compared to 7-OH-CBD. This supply constraint reinforces the value of sourcing well-characterized, analytically authenticated 1''-OH-CBD from reputable suppliers rather than attempting in-house synthesis for routine use.

total synthesis metabolite standard procurement specification

Where 1''-Hydroxycannabidiol Provides Definitive Value: Recommended Procurement-Driven Application Scenarios


CYP1A Reaction Phenotyping and Drug-Drug Interaction (DDI) Studies Requiring a Selective Minor Metabolite Probe

Laboratories conducting CYP reaction phenotyping for cannabinoid-based therapeutics need to distinguish CYP1A-mediated metabolism from the dominant CYP2C19 and CYP3A4 pathways. Using 1''-OH-CBD as an analytical standard enables the specific quantification of this minor metabolic route in human liver microsome or hepatocyte incubations [1]. This is essential when evaluating DDI risk for drugs that induce CYP1A (e.g., omeprazole, tobacco smoke constituents) or inhibit CYP1A2 (e.g., fluvoxamine), as changes in 1''-OH-CBD formation can be monitored without interference from the quantitatively dominant 7-OH-CBD or 6-OH-CBD pathways [2].

Mass Spectrometry Method Development and Validation for Comprehensive Cannabinoid Metabolite Profiling

Development of LC–MS/MS or GC–MS methods for CBD metabolite panels in forensic toxicology, clinical pharmacokinetics, or doping control requires authentic reference standards for each hydroxylated species. 1''-OH-CBD fills a critical gap as the minor terminal-chain hydroxylation product, enabling correct chromatographic peak assignment and quantification that would otherwise be misattributed to other isobaric metabolites [1]. The documented epimeric nature of synthetic 1''-OH-CBD further necessitates its inclusion in method validation to verify chromatographic resolution of the epimer pair [3].

Structure-Activity Relationship (SAR) Studies on Cannabinoid Side-Chain Hydroxylation and Receptor Interactions

Pharmacology groups investigating the impact of side-chain modifications on cannabinoid receptor binding or non-CB receptor targets require 1''-OH-CBD to complete the SAR matrix of monohydroxylated CBD derivatives. Because 1''-OH-CBD places the hydroxyl group at the terminal pentyl position, farthest from the resorcinol pharmacophore, it serves as a critical control compound for assessing the spatial tolerance of the target binding pocket relative to 2''-OH-CBD, 3''-OH-CBD, 4''-OH-CBD, and 5''-OH-CBD [3]. The known synthetic yield and epimeric composition inform the experimental design and purity requirements for such comparative pharmacological studies.

In Vitro Toxicology Screening for Cannabinoid Metabolite Safety Assessment

Regulatory in vitro toxicology programs assessing the safety of CBD-derived products must evaluate each circulating metabolite individually. While 7-OH-CBD has well-documented cytotoxic and pro-apoptotic effects in hepatic cells, the toxicological profile of 1''-OH-CBD remains largely uncharacterized [4]. Procuring 1''-OH-CBD enables head-to-head cytotoxicity and genotoxicity comparisons with 7-OH-CBD in hepatocyte or cardiomyocyte models, contributing essential data to regulatory submissions that distinguish risk profiles among different CBD metabolites.

Quote Request

Request a Quote for 1''-Hydroxycannabidiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.